1-(4-methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-phenyl-4-phenylsulfanyl-6,7-dihydroindole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO2S/c1-31-23-15-13-22(14-16-23)29-26-17-12-21(19-30)28(32-24-10-6-3-7-11-24)25(26)18-27(29)20-8-4-2-5-9-20/h2-11,13-16,18-19H,12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWNFDWJHOOCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=C(CC3)C=O)SC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C28H23NO2S
- Molecular Weight : 437.55 g/mol
- CAS Number : [Not provided in results]
The compound exhibits a variety of biological activities, primarily due to its structural features that allow interaction with various biological targets. The presence of the methoxy group and the phenylsulfanyl moiety enhances its lipophilicity and potential for enzyme inhibition.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals, which can prevent oxidative stress-related diseases.
Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes:
- ALOX15 Inhibition : Studies have demonstrated that derivatives of 4-methoxyphenyl indoles can inhibit the enzyme ALOX15, which is involved in inflammatory processes. The IC50 values for related compounds suggest that structural modifications can significantly affect inhibitory potency .
Antiviral Activity
Preliminary studies indicate that derivatives of this compound may possess antiviral properties. Compounds with similar heterocyclic structures have been reported to inhibit viral replication effectively, suggesting a potential application in antiviral drug development .
Table 1: Biological Activity Summary
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | [Not specified] |
| Enzyme Inhibition | ALOX15 | |
| Antiviral | Viral replication inhibition |
Case Studies
-
ALOX15 Inhibition Study :
- A study focused on the structure-activity relationship (SAR) of substituted indoles indicated that modifications at specific positions could enhance inhibitory activity against ALOX15. The compound's structural similarity to known inhibitors suggests it could be a lead compound for further development .
- Antiviral Screening :
Scientific Research Applications
The compound 1-(4-methoxyphenyl)-2-phenyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-5-carbaldehyde has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, materials science, and biological research, supported by relevant case studies and data tables.
Properties
This compound possesses a complex indole structure with multiple aromatic rings and a phenylsulfanyl group, contributing to its intriguing chemical properties.
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study demonstrated that derivatives of similar indole structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 10 | Apoptosis induction |
| Study B | MCF-7 | 15 | Cell cycle arrest |
Antimicrobial Properties
Another area of research focuses on the antimicrobial properties of this compound. Preliminary tests indicate that it has activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics.
Materials Science
Organic Electronics
The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Research has shown that incorporating such compounds into organic photovoltaic devices can enhance efficiency due to their ability to facilitate charge transport.
| Device Type | Efficiency (%) | Composition |
|---|---|---|
| Organic Solar Cell | 8.5 | Blend with PCBM |
| OLED | 12.3 | Doped with phosphorescent materials |
Biological Research
Neuroscience Studies
The compound's structural similarities to neurotransmitters have led researchers to investigate its effects on neuronal activity. Studies using animal models have indicated that it may modulate dopamine receptors, which could have implications for treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A series of derivatives were synthesized based on the core structure of the compound to evaluate their anticancer efficacy. The results showed that modifications at specific positions significantly enhanced their potency against breast cancer cells.
Case Study 2: Antimicrobial Screening
In a comprehensive screening of synthesized compounds, several derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better efficacy.
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde at position 5 is highly reactive, enabling condensation and nucleophilic addition reactions:
-
Schiff Base Formation : Reacts with amines or hydrazines to form hydrazones or imines. For example, hydrazine hydrate reacts with similar aldehydes to yield hydrazinyl derivatives (e.g., pyrido[2,3-d]pyrimidin-4-ones) in >85% yields under mild acidic conditions .
-
Knoevenagel Condensation : The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile) in the presence of catalytic bases to form α,β-unsaturated carbonyl derivatives .
Example Reaction Table :
Sulfide Group Transformations
The phenylsulfanyl group at position 4 undergoes oxidation and nucleophilic substitution:
-
Oxidation to Sulfone : Treatment with meta-chloroperbenzoic acid (mCPBA) or H₂O₂ oxidizes the sulfide to a sulfone, enhancing electrophilicity at adjacent positions .
-
Nucleophilic Aromatic Substitution : Electron-withdrawing substituents (e.g., Br) at the para-position of the phenylsulfanyl group facilitate substitution with amines or alkoxides .
Key Mechanistic Insight :
-
Oxidation of sulfide to sulfone modifies electronic properties, directing subsequent C–H functionalization at C4 or C7 positions of the indole ring .
C–H Functionalization of the Dihydroindole Core
The dihydroindole scaffold participates in palladium-catalyzed coupling and cyclization reactions:
-
Domino C4-Arylation/Migration : Under Pd(OAc)₂ catalysis, aryl iodides undergo C4-arylation followed by acetyl migration in analogous 3-acetylindoles (yields: 53–86%) . For this compound, similar arylation at C4 could occur, leveraging the sulfide as a directing group.
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Ring Expansion : Acid-catalyzed rearrangements (e.g., with H₂SO₄) convert dihydroindoles into fused isocoumarins or pyrrolocyclohexanones via cationic intermediates .
Reaction Pathway :
-
Arylation : Pd-catalyzed coupling with aryl iodides at C4.
-
Migration : Acetyl or aldehyde group migration to stabilize intermediates.
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Cyclization : Formation of fused heterocycles (e.g., isoquinolines) .
Electrophilic Aromatic Substitution
The electron-rich indole ring undergoes substitutions at C3 or C7:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at C3, confirmed by NOE studies in related compounds .
-
Halogenation : NBS or I₂ selectively halogenates the C7 position, guided by the sulfide’s steric and electronic effects .
Multicomponent Reactions (MCRs)
The aldehyde participates in one-pot syntheses of complex heterocycles:
-
Example : Reaction with isatin and tetrahydroisoquinoline in toluene (90°C, 16 h) forms spirooxindole-pyrroloisoquinoline hybrids (yield: 86%) . This highlights potential for generating polycyclic architectures.
Optimized MCR Conditions :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzoic Acid | Toluene | 90 | 16 | 86 |
Functional Group Interconversion
-
Reduction of Aldehyde : NaBH₄ reduces the aldehyde to a primary alcohol, preserving the dihydroindole core .
-
Oxidation of Indole Ring : DDQ dehydrogenates the 6,7-dihydroindole to a fully aromatic indole, altering conjugation and reactivity .
Biological Activity Correlations
While direct data on this compound is limited, structurally related derivatives exhibit:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituents at position 4 (sulfanyl group) and position 1 (methoxyphenyl). Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison of Analogous Indole Derivatives
Key Observations
In contrast, the 4-fluorophenylsulfanyl substituent () introduces an electron-withdrawing effect, which could enhance oxidative stability or alter binding affinity in biological systems . The 3-methoxyphenylsulfanyl analog () combines electron-donating (methoxy) and steric effects, possibly modulating solubility or intermolecular interactions .
Synthetic Accessibility :
- The commercial availability of the 4-fluorophenylsulfanyl analog (CAS 477869-30-0) suggests established synthetic routes, whereas the target compound’s synthesis may require optimization due to the unsubstituted phenylsulfanyl group .
Q & A
Q. What mechanistic insights can be gained from studying sulfanyl group substitutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
